2-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines a piperazine ring, a benzothieno ring, and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting with the preparation of the core benzothieno[2,3-d]pyrimidinone structure. This is followed by the introduction of the piperazine ring and the dimethylphenyl group. Common synthetic methods include condensation reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining quality control. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound’s unique structure makes it suitable for use in materials science, such as the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothieno[2,3-d]pyrimidinone derivatives and piperazine-containing molecules. Examples are:
- 2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE analogs : These compounds share a similar core structure but differ in the substituents attached to the rings.
- Piperazine derivatives : Compounds with a piperazine ring and various substituents, used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of 2-{3-[4-(2,5-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H32N4O2S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H32N4O2S/c1-16-4-6-18(3)20(14-16)29-10-12-30(13-11-29)23(31)9-8-22-27-25(32)24-19-7-5-17(2)15-21(19)33-26(24)28-22/h4,6,14,17H,5,7-13,15H2,1-3H3,(H,27,28,32) |
InChI Key |
LEOANPFXRLVAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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